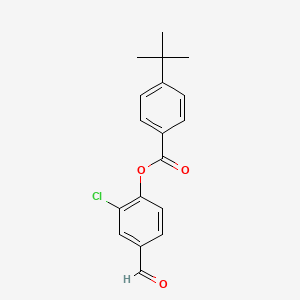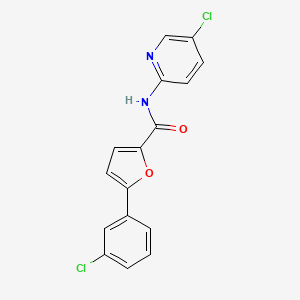
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide, also known as CPNF, is a chemical compound that has been extensively studied for its potential use in scientific research. CPNF belongs to the class of furamide compounds and has been shown to possess a range of biochemical and physiological effects.
作用機序
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide exerts its effects by binding to the TRPV1 ion channel, which is expressed in sensory neurons and is involved in the perception of pain and heat. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide binds to a specific site on the TRPV1 channel and modulates its activity, leading to changes in pain perception and inflammation. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to modulate the activity of other ion channels and receptors, although the exact mechanism of action for these effects is still being studied.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and other physiological processes. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.
実験室実験の利点と制限
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has several advantages for use in lab experiments, including its ability to modulate the activity of specific ion channels and receptors, its relatively low toxicity, and its well-defined mechanism of action. However, 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide also has some limitations, including its relatively low potency and its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide and its effects on various physiological processes.
合成法
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide can be synthesized using a multistep process that involves the reaction of 3-chlorobenzoyl chloride with 5-chloro-2-pyridinecarboxylic acid. The resulting intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide. The synthesis method of 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been primarily studied for its potential use in scientific research as a tool to study the role of various biochemical pathways in the body. Specifically, 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes. 5-(3-chlorophenyl)-N-(5-chloro-2-pyridinyl)-2-furamide has also been shown to modulate the activity of other ion channels and receptors, making it a valuable tool for studying the function of these proteins.
特性
IUPAC Name |
5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-3-1-2-10(8-11)13-5-6-14(22-13)16(21)20-15-7-4-12(18)9-19-15/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCUQCHIBTBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

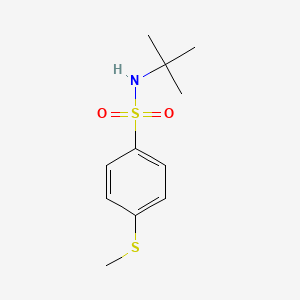
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5833685.png)
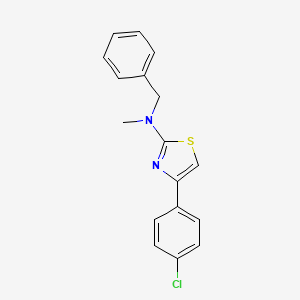
![2-(4-tert-butylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5833694.png)
![methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5833700.png)
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)

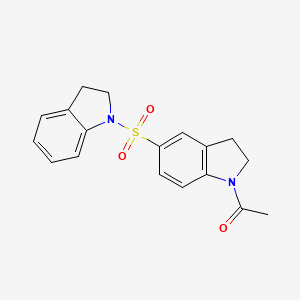
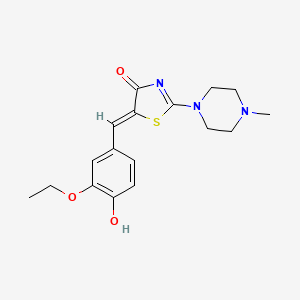
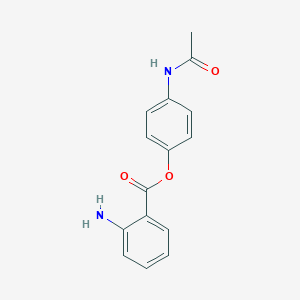
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)

